molecular formula C18H19N3O5S B2657369 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851987-94-5

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No.: B2657369
CAS No.: 851987-94-5
M. Wt: 389.43
InChI Key: UDFMKMKHJUFFLG-UHFFFAOYSA-N
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Description

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of methoxy groups and the benzohydrazide moiety can influence its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethoxy-1,3-benzothiazol-2-amine
  • N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
  • N’-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide

Uniqueness

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and the benzohydrazide moiety make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-23-11-7-10(8-12(9-11)24-2)17(22)20-21-18-19-15-13(25-3)5-6-14(26-4)16(15)27-18/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFMKMKHJUFFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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